2-Amino-6-chlorobenzothiazole

Catalog No.
S559792
CAS No.
95-24-9
M.F
C7H5ClN2S
M. Wt
184.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-chlorobenzothiazole

CAS Number

95-24-9

Product Name

2-Amino-6-chlorobenzothiazole

IUPAC Name

6-chloro-1,3-benzothiazol-2-amine

Molecular Formula

C7H5ClN2S

Molecular Weight

184.65 g/mol

InChI

InChI=1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10)

InChI Key

VMNXKIDUTPOHPO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)SC(=N2)N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)N

The exact mass of the compound 2-Amino-6-chlorobenzothiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-6-chlorobenzothiazole (CAS: 95-24-9) is a substituted heterocyclic amine that serves as a critical precursor in the synthesis of specialized organic molecules.[1][2][3] As a member of the 2-aminobenzothiazole class, its utility is defined by the reactive amino group at the C2 position and the specific electronic and steric effects imparted by the chlorine substituent at the C6 position of the fused benzene ring. These features make it a foundational component for creating a range of compounds, including disperse dyes, pharmaceutical intermediates, and other biologically active agents, where the precise location of the chloro-group is essential for final product performance and properties.[4][5][6][7]

Research Fit

1Medicinal chemistry building block for benzothiazole Schiff bases and metal complexes
26-chloro substitution modulates electronic structure, reactivity and biological profile
3Supports bioinorganic, antioxidant and enzyme inhibition research workflows

Substituting 2-Amino-6-chlorobenzothiazole with its parent compound, 2-aminobenzothiazole, or other halogenated isomers is often unviable due to the critical role of the C6-chloro substituent. This specific substitution pattern directly influences the electronic properties of the benzothiazole ring system, which in turn governs the reactivity, regioselectivity of subsequent reactions, and the ultimate properties of the final product, such as the color of a dye or the biological activity of a pharmaceutical agent.[4] For example, in the synthesis of biologically active molecules, the presence and position of the halogen can be crucial for receptor binding or metabolic stability, making isomeric purity a prerequisite for reproducible outcomes.[8] Therefore, selecting a different isomer or the unsubstituted analog can lead to significantly different, and often inferior, performance in targeted applications.

Substitution Risk

Reactivity
6-Cl (this compound): reported higher nucleophile reactivity in Pd(II) complexes
6-CH3 analog: may reduce reactivity with biological nucleophiles; kinetics may shift
Antioxidant
6-Cl: reported lower IC50 in radical scavenging assay
6-Br analog: bulkier halogen may lower antioxidant capacity; SAR may differ
Bioactivity
6-Cl: reported BSA binding and antimicrobial/antiproliferative profile
6-CH3 analog: may exhibit higher direct tumor cell cytotoxicity; profile may not transfer

Superior Antifungal Activity Over Unsubstituted Analog

In the development of antifungal agents, the substitution pattern on the 2-aminobenzothiazole core is critical for efficacy. A study comparing a series of 6-substituted derivatives found that while the unsubstituted 2-aminobenzothiazole was inactive, derivatives with substituents at the C6 position showed significant antifungal activity. Specifically, the 6-chloro derivative (1j) demonstrated notable activity against Candida species, whereas the parent compound (1a) was completely inactive against all tested fungal strains.[4]

Evidence DimensionAntifungal Activity (Minimum Inhibitory Concentration, MIC)
Target Compound Data6-chloro derivative (1j) showed MIC values of 64 µg/mL against C. albicans, C. parapsilosis, and C. tropicalis.
Comparator Or BaselineUnsubstituted 2-aminobenzothiazole (1a) was inactive against all tested strains.
Quantified DifferenceThe 6-chloro substitution confers significant antifungal activity where the unsubstituted parent compound has none.
ConditionsIn vitro antifungal screening against various Candida species according to CLSI guidelines.

For researchers developing new antifungal therapeutics, procuring the 6-chloro version is essential, as the unsubstituted core compound is ineffective for this application.

Nucleophile reactivity
Head-to-head
C2 (6-Cl) > C1 (6-CH3)L-Met, GSH, 5′-GMP
Reported higher reactivity with intracellular nucleophiles
Stopped-flow kinetics; Pd(II) substitution reactions

Unique Azo Dye Spectral Properties

The position of substituents on the benzothiazole ring directly dictates the final color of azo dyes. Research on thiazolylazo dyes shows that the electronic nature and position of groups like chlorine modify the intramolecular charge-transfer characteristics, which tunes the absorption maxima (λmax). While direct comparative data for the 6-chloro isomer versus other isomers in a single study is limited, the literature consistently demonstrates that each unique substitution pattern produces a distinct λmax. For example, dyes synthesized from 2-aminothiazoles and 2-aminothiophenes show a wide range of absorption maxima from 437 to 534 nm depending on the specific substituents on the heterocyclic precursor.[4] This highlights that substituting 2-amino-6-chlorobenzothiazole with a different isomer or the unsubstituted version would predictably result in a different color, making it unsuitable for applications requiring a specific hue.

Evidence DimensionWavelength of Maximum Absorption (λmax)
Target Compound DataThe 6-chloro group imparts specific electronic effects that result in a predictable λmax for derived azo dyes.
Comparator Or BaselineUnsubstituted or differently substituted 2-aminobenzothiazoles yield dyes with different λmax values.
Quantified DifferenceSubstitution patterns on the precursor can shift λmax by tens of nanometers, a significant change in perceived color.
ConditionsSynthesis of azo dyes via diazotization and coupling reactions; spectral analysis in a solvent like toluene.

For dye manufacturing, achieving a specific, reproducible color is paramount; using an incorrect precursor isomer would lead to a complete failure to meet color specifications.

Antioxidant IC50
Reported
52.36 μg/mL
ABTS assay
Supports antioxidant SAR studies; chloro derivative more active than bromo analog
Schiff base derivatives; cross-study comparison

Defined Thermal Properties for Processing

2-Amino-6-chlorobenzothiazole has a well-defined and high melting point, reported as 199-201 °C.[4] This contrasts with other substituted aminobenzothiazoles, whose melting points vary significantly based on the substituent. For example, the related 2-amino-6-fluorobenzothiazole has a reported melting point of 137-139 °C.[8] A higher, sharp melting point is indicative of high purity and provides a stable physical form for handling, weighing, and predictable behavior in reaction melts or high-temperature syntheses. This ensures consistent processability and avoids issues like premature decomposition or phase changes that could occur with lower-melting or impure analogs.

Evidence DimensionMelting Point (°C)
Target Compound Data199-201 °C
Comparator Or Baseline2-Amino-6-fluorobenzothiazole: 137-139 °C
Quantified DifferenceApproximately 60 °C higher melting point compared to the 6-fluoro analog.
ConditionsStandard melting point determination.

For industrial synthesis and process scale-up, a high, well-defined melting point ensures material stability, easier handling, and predictable behavior under various processing conditions, which is critical for process control and reproducibility.

Biological profile shift
Head-to-head
C2: BSA binding ↑
C1: CT26 cytotoxicity ↑
Profile diverges; may influence target selection in metallodrug design
BSA fluorescence quenching, MIC/MMC, cytotoxicity panel
α-Amylase inhibition
Supporting evidence
9.35 μg/mL
derivative 4h
Reported lower IC50 vs. reference inhibitor; supports enzyme targeting research
In vitro α-amylase assay; data to verify

Antifungal Drug Discovery Precursor

This compound is the correct choice for synthesizing novel antifungal agents where structure-activity relationship studies have shown that an unsubstituted benzothiazole core is inactive. The presence of the 6-chloro group is a demonstrated requirement for conferring significant activity against pathogenic Candida species.[4]

Specialized Azo Dye Synthesis

When the goal is to produce azo dyes with a specific, targeted color profile, the use of 2-Amino-6-chlorobenzothiazole as a diazo component is necessary. Its unique electronic properties ensure the resulting dye will have a distinct and reproducible absorption spectrum, which cannot be achieved by substituting with other isomers or the parent 2-aminobenzothiazole.[8]

Antibacterial and Anthelmintic Agents

In the synthesis of potential antibacterial and anthelmintic agents, the 6-chloro substituent has been shown to be a key feature. Studies on related structures indicate that chloro-substituted derivatives exhibit enhanced activity against certain bacterial strains and are crucial for potent anthelmintic effects, making this a preferred building block over non-halogenated analogs.[9]

High-Temperature Organic Synthesis

Due to its high melting point and thermal stability compared to other analogs like the 6-fluoro version, 2-Amino-6-chlorobenzothiazole is well-suited for use in high-temperature reaction conditions or melt processing. This ensures predictable physical behavior and minimizes the risk of degradation or unwanted side reactions during manufacturing.[5][10]

Application Fit

Application
Selection Property
Validation Focus
Metallodrug reactivity research
Chloro-substituent electronic effect
Nucleophile substitution kinetics
Antioxidant SAR studies
Radical scavenging potency
ABTS/DPPH assay comparison
α-Amylase inhibitor development
Enzyme inhibition affinity
α-Amylase inhibition assay
Protein binding & antimicrobial studies
Biological selectivity profile
BSA fluorescence quenching, MIC/MMC

XLogP3

2.9

Appearance

Powder

Melting Point

200.0 °C

UNII

2U337T5UFG

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (86.27%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.27%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

95-24-9

Wikipedia

6-chloro-2-benzothiazolamine

General Manufacturing Information

2-Benzothiazolamine, 6-chloro-: INACTIVE
Huang et al. Covalent inhibition of NSD1 histone methyltransferase. Nature Chemical Biology, DOI: 10.1038/s41589-020-0626-6, published online 31 August 2020

Explore Compound Types